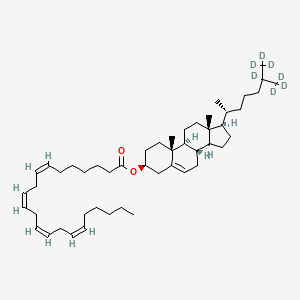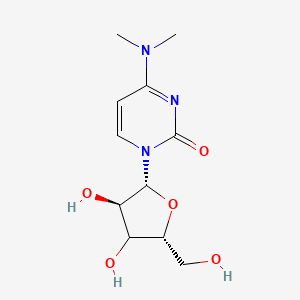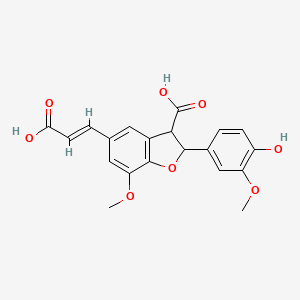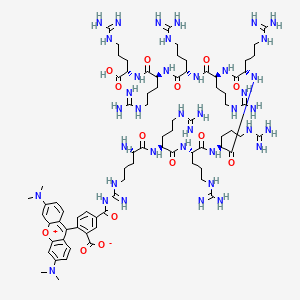
Cholesteryldocosa-7,10,13,16-tetraenoate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is a deuterium-labeled derivative of cholesteryldocosa-7,10,13,16-tetraenoate. This compound is primarily used in scientific research, particularly in the fields of lipidomics and pharmacokinetics. The incorporation of deuterium atoms into the molecule makes it a valuable tool for studying metabolic pathways and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves the esterification of cholesteryl alcohol with docosa-7,10,13,16-tetraenoic acid-d7. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 undergoes various chemical reactions, including:
Oxidation: The double bonds in the docosa-7,10,13,16-tetraenoate moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cholesteryldocosa derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying lipid metabolism and interactions.
Biology: Used in tracing metabolic pathways and understanding the role of lipids in cellular processes.
Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic profiles.
Industry: Utilized in the production of stable isotope-labeled standards for mass spectrometry.
Mechanism of Action
The mechanism of action of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves its incorporation into lipid metabolic pathways. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to trace its metabolic fate using mass spectrometry. This helps in understanding the pharmacokinetics and metabolic stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Cholesteryldocosa-7,10,13,16-tetraenoate: The non-deuterated version of the compound.
Cholesteryl arachidonate: Another cholesteryl ester with a different fatty acid moiety.
Cholesteryl linoleate: A cholesteryl ester with linoleic acid.
Uniqueness
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in metabolic studies. This makes it a valuable tool for researchers studying lipid metabolism and drug interactions.
Properties
Molecular Formula |
C49H80O2 |
|---|---|
Molecular Weight |
708.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1/i2D3,3D3,39D |
InChI Key |
ITGTXSFLBABXQA-DDDMWDGUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)



![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)


![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
